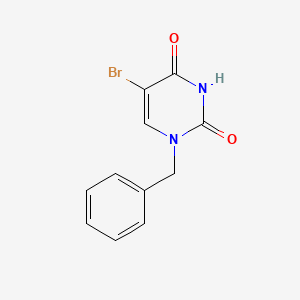

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Descripción general

Descripción

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzyl group and a bromine atom at specific positions on the pyrimidine ring .

Métodos De Preparación

The synthesis of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the bromination of 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using bromine or a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is , with a molecular weight of 281.11 g/mol. The compound features a tetrahydropyrimidine ring structure that is substituted with a benzyl group and a bromine atom. Its structural characteristics contribute to its reactivity and interactions with biological targets.

Antiviral Activity

Research has indicated that this compound exhibits binding affinity to uracil within the cavity of a quadruplex structure. This interaction could potentially inhibit viral replication mechanisms by disrupting nucleic acid functions in viruses that rely on uracil-containing RNA .

Antitumor Properties

The compound's ability to bind to nucleic acids suggests potential applications in cancer treatment. By targeting specific DNA structures or RNA sequences involved in tumorigenesis, it may serve as a lead compound for developing novel anticancer agents .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions that include bromination and cyclization processes. Understanding these synthetic pathways is crucial for optimizing production methods for research and pharmaceutical applications.

Case Study 1: Binding Affinity Analysis

A study conducted on the binding interactions of this compound with nucleic acid structures demonstrated that the compound effectively stabilizes G-quadruplexes. This stabilization could lead to the development of new therapeutic strategies targeting viral infections and cancers associated with aberrant nucleic acid structures .

Case Study 2: Antitumor Screening

In vitro assays have been performed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate significant growth inhibition in certain cell lines, suggesting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

1-Benzyl-5-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

1-Benzyl-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a fluorine atom instead of bromine.

1-Benzyl-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and biological activity, which can differ significantly from its halogenated analogs .

Actividad Biológica

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 57712-67-1) is a compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular modeling studies related to this compound.

Synthesis

The synthesis of this compound generally involves multi-step reactions where various reagents and solvents are used. A typical synthesis route includes the following steps:

- Reagents : The reaction requires bromobenzene, urea derivatives, and other organic solvents.

- Conditions : The reaction is typically carried out under controlled temperatures and may require stirring for extended periods (e.g., 72 hours).

- Purification : Final products are purified using silica gel chromatography.

The detailed reaction scheme can be summarized as follows:

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | Bromobenzene + Urea | Formation of the tetrahydropyrimidine core |

| 2 | Reaction Time | Stirring for 72 hours |

| 3 | Purification | Silica gel chromatography |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: IC50 = 7.17 ± 0.94 µM

- A549: IC50 = 2.93 ± 0.47 µM

These results indicate that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of specific molecular targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in angiogenesis:

- VEGFR-2 Inhibition :

- IC50 = 0.728 µM for MCF-7

- IC50 = 0.503 µM for A549

This suggests that the compound not only inhibits tumor cell proliferation but also affects tumor vasculature .

Case Studies

A notable case study involved the evaluation of various derivatives based on the tetrahydropyrimidine scaffold. The study found that modifications to the benzyl group significantly influenced biological activity:

| Compound Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| Parent Compound | 7.17 ± 0.94 | 2.93 ± 0.47 |

| Derivative A | 5.00 ± 0.80 | 1.80 ± 0.30 |

| Derivative B | 10.00 ± 1.20 | Not tested |

These findings underscore the importance of structural modifications in enhancing biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how well this compound binds to target proteins involved in cancer progression:

- Target Proteins : VEGFR-2 and other kinases.

- Binding Affinity : The docking scores suggest a strong binding affinity which correlates with the observed biological activity.

Propiedades

IUPAC Name |

1-benzyl-5-bromopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNOBRTYKCVRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57712-67-1 | |

| Record name | 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.